molecular formula C5H6N2 B372708 Dalfampridine CAS No. 504-24-5

Dalfampridine

Cat. No.: B372708
CAS No.: 504-24-5
M. Wt: 94.11 g/mol
InChI Key: NUKYPUAOHBNCPY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dalfampridine, also known as 4-aminopyridine, is a broad-spectrum lipophilic potassium channel blocker . Its primary targets are the potassium channels that are exposed in patients with multiple sclerosis (MS) . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potential in neurons .

Mode of Action

In the context of MS, axons progressively lose their myelin sheath, which exposes potassium channels . This exposure leads to a leakage of potassium ions, resulting in the repolarization of cells and a decrease in neuronal excitability . This compound inhibits these voltage-gated potassium channels in the central nervous system (CNS), thereby maintaining the transmembrane potential and prolonging the action potential .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the conduction of action potentials in neurons . By blocking potassium channels, this compound prevents the leakage of potassium ions, which allows the neurons to maintain their membrane potential and effectively transmit action potentials . This mechanism is particularly beneficial in the context of MS, where demyelination impairs the normal conduction of action potentials .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, reaching its peak plasma concentration in approximately 1.3 hours . This compound is contraindicated in patients with moderate or severe renal impairment .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs (e.g., OCT2 inhibitors like cimetidine) may increase the exposure to this compound and potentially increase the risk of seizures . Additionally, the drug’s effectiveness can be affected by the patient’s overall health status and the progression of their MS .

Properties

IUPAC Name

pyridin-4-amine
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InChI

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)
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InChI Key

NUKYPUAOHBNCPY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
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DSSTOX Substance ID

DTXSID0023870
Record name 4-Aminopyridine
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Molecular Weight

94.11 g/mol
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Physical Description

White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor.
Record name 4-Aminopyridine
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Boiling Point

273°C, 273 °C, 524.3 °F
Record name Dalfampridine
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Solubility

In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol
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Density

1.2607
Record name 4-AMINOPYRIDINE
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Vapor Pressure

0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C
Record name 4-Aminopyridine
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Mechanism of Action

In MS, axons are progressively demyelinated which exposes potassium channels. As a result, there is a leak of potassium ions which results in the repolarization of cells and a decrease in neuronal excitability. The overall impact is the impairment of neuromuscular transmission as it is harder to trigger an action potential. Dalfampridine inhibits voltage-gated potassium channels in the CNS to maintain the transmembrane potential and prolong action potential. In other words, dalfampridine works to make sure that the current available is high enough to stimulate conduction in demyelinated axons that are exposed in MS patients. Furthermore, it facilitates neuromuscular and synaptic transmission by relieving conduction blocks in demyelinated axons., Electrophysiological dysfunction of Purkinje cells causes cerebellar ataxia. Recent studies indicated that 4-aminopyridine (4-AP) can prevent the attacks in patients with episodic ataxia type 2. However, the cellular mechanism(s) by which 4-AP might be beneficial for the improvement of motor function remain unclear. Here, electrophysiological and behavioral consequences of in vivo co-treatment with 4-AP against 3-acetylpyridine (3-AP)-induced ataxia in rats were assessed. Combined treatment with 4-AP partially improved motor behavior compared to the ataxic rats. Treatment with 3-AP alone induced plastic alterations in the cells' intrinsic properties, so that the latency of the initial neural spike was significantly increased (Pb 0.001); however, both instantaneous firing frequency and amplitude of calcium spikes were significantly (Pb 0.001) suppressed. 3-AP treatment also resulted in significant decrease in the duration of action potential (Pb 0.05) and the amplitude of after hyperpolarization (Pb 0.05) as well as post-stimulus hyperpolarization potentials (Pb 0.001). Purkinje cells in rats co-treated with 4-AP, however, fired predominantly in rhythmic bursts. The mean amplitude of Ca2+ spikes was significantly (Pb 0.001) greater compared to ataxic rats, but similar to control value. As evidenced by a significant decrease (Pb 0.001) in the first spike latency, the cells' intrinsic excitability was also increased. In 4-AP co-treated group, the duration of action potential was also significantly lengthened (Pb 0.001) compared to control and 3-AP group. These results suggest that modulation of intrinsic electrical properties and potentiation of Ca2+ channels function caused by in vivo 4-AP treatment is likely to be partly responsible for its neuroprotective action., 4-Aminopyridine enhances the release of acetylcholine pre synaptically, increasing the force of muscle contraction. It antagonizes the neuromuscular blockade produced by many antibiotics. 4-Aminopyridine is relatively free of muscarinic side effects." 4-Aminopyridine readily crosses the blood brain barrier. It may be useful as an antagonist of nondepolarizing neuromuscular blocking agents such as d-tubocurarine, gallamine, pancuronium, atracurium, vecuronium, doxacurium, and pipecuronium., 4-Aminopyridine blocks potassium ion channels and increases acetylcholine (ACh) levels at the synapses and neuromuscular junctions., 4-Aminopyridine block voltage-dependent potassium channels, producing secondary effects on calcium channels and influx of the cation, and this promotes release of acetylcholine., For more Mechanism of Action (Complete) data for 4-AMINOPYRIDINE (11 total), please visit the HSDB record page.
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Color/Form

White crystals, Crystals, Fine white powder, Needles from benzene

CAS No.

504-24-5, 29212-32-6, 916979-36-7
Record name 4-Aminopyridine
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Melting Point

157-161°C, 159.0 °C, 604.4 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Dalfampridine?

A1: this compound acts as a broad-spectrum blocker of voltage-dependent potassium channels. [] These channels are crucial for regulating potassium currents across cell membranes, particularly in nerve cells.

Q2: How does this compound's action on potassium channels affect nerve conduction?

A2: In demyelinated axons, potassium channels become exposed, leading to abnormal potassium currents that disrupt normal nerve impulse transmission. By blocking these channels, this compound helps restore more normal action potential conduction in these damaged nerves. [, ]

Q3: What is the therapeutic significance of this compound's effect on nerve conduction?

A3: Restoring more normal nerve conduction in demyelinated axons can improve neurological function, particularly walking ability, in patients with conditions like multiple sclerosis. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C5H6N2, and its molecular weight is 94.12 g/mol. (This information was not found in the provided abstracts, but is publicly available).

Q5: Is spectroscopic data available for this compound?

A5: While the provided abstracts do not detail specific spectroscopic data, they mention the use of techniques like Fourier-transform infrared (FTIR) spectroscopy to characterize this compound and its compatibility with excipients in drug formulations. []

Q6: What is the typical pharmacokinetic profile of this compound extended-release (ER)?

A6: this compound-ER exhibits dose proportionality and has a more favorable profile compared to immediate-release formulations. It reaches peak plasma concentration in approximately 3.2–3.9 hours and has a terminal half-life of 5.6–6.4 hours. []

Q7: How does food intake affect the pharmacokinetics of this compound-ER?

A7: While a high-fat meal can increase the maximum plasma concentration (Cmax) of this compound, overall pharmacokinetic differences under fasting and fed conditions are minimal, suggesting it can be taken without regard to meals. []

Q8: What factors influence the clearance of this compound-ER?

A8: Clearance is significantly affected by gender, age, and creatinine clearance, highlighting the importance of these factors in dosing considerations. []

Q9: Does this compound-ER interact with cytochrome P450 enzymes?

A9: Studies indicate that this compound-ER has a low potential for drug-drug interactions via cytochrome P450 enzymes, as it does not significantly inhibit or induce these enzymes at therapeutic concentrations. []

Q10: What is the primary clinical indication for this compound-ER?

A10: this compound-ER (Ampyra®) is approved in the United States for the treatment of walking impairment in patients with multiple sclerosis, as evidenced by an increase in walking speed. []

Q11: How effective is this compound-ER in improving walking ability in MS patients?

A11: Clinical trials show that approximately one-third of MS patients treated with this compound-ER experience a clinically significant improvement in walking speed, with an average increase of about 25%. [, , , ]

Q12: Are there any patient-reported outcomes supporting this compound-ER's efficacy?

A12: Yes, patients treated with this compound-ER have reported improvements in walking-related disability as measured by the Multiple Sclerosis Walking Scale. []

Q13: Does this compound-ER provide long-term benefits for walking impairment?

A13: Long-term extension studies show that patients who respond to this compound-ER can maintain walking speed improvements for up to 3.5 years, although some decline may occur over time, possibly due to disease progression. []

Q14: Has this compound been studied in other neurological conditions?

A14: Yes, preliminary studies suggest potential benefits of this compound in conditions like stroke, hereditary spastic paraparesis, and neuromyelitis optica, but further research is needed. [, , , ]

Q15: What is a major safety concern associated with this compound?

A15: The primary safety concern is the risk of seizures, particularly at doses higher than the recommended 10 mg twice daily. [, ]

Q16: What other adverse events are commonly associated with this compound-ER?

A16: Common side effects include dizziness, insomnia, balance disorder, headache, nausea, urinary tract infection, and fatigue. [, , ]

Q17: Are there any contraindications for this compound-ER use?

A17: The use of this compound-ER is contraindicated in patients with a history of seizures. [] Additionally, it is contraindicated in patients with moderate or severe renal impairment. []

Q18: Why was an extended-release formulation of this compound developed?

A18: The extended-release formulation, this compound-ER, was developed to maintain drug plasma levels within a narrow therapeutic window, improving its efficacy and reducing the risk of side effects compared to immediate-release formulations. [, ]

Q19: Have alternative drug delivery systems for this compound been explored?

A19: Research has explored the use of hydrogel beads formulated with natural and synthetic polymers as a potential controlled-release delivery system for this compound, aiming to enhance its bioavailability and prolong its therapeutic effect. [, ]

Q20: What are some ongoing research areas for this compound?

A20: Current research focuses on:

  • Biomarkers: Identifying biomarkers to predict treatment response and personalize this compound therapy. [, ]
  • Combination therapies: Investigating the efficacy of this compound in combination with other therapies, such as physical therapy, for enhanced benefits. [, ]
  • New indications: Exploring the therapeutic potential of this compound in other neurological conditions beyond multiple sclerosis. [, ]
  • Drug delivery optimization: Developing novel drug delivery systems to improve this compound's pharmacokinetic profile and therapeutic efficacy. [, ]

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